Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it a versatile scaffold for chemical modifications.
Mechanism of Action
Target of Action
It is known that thienopyrimidines, a class of compounds to which this molecule belongs, often interact with atp-binding cassette transporters (abc transporters) .
Mode of Action
Some thienopyrimidines have been found to act as modulators of abc efflux pumps . These pumps play a crucial role in cellular processes such as lipid transport and drug resistance, and their modulation can have significant effects on cell function.
Biochemical Pathways
Given its potential interaction with abc transporters , it may influence pathways related to drug transport and resistance.
Result of Action
Modulation of abc transporters can potentially alter cellular drug resistance, affecting the efficacy of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methylthiophene-2-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the thienopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thienopyrimidine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidines can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products.
Reduction Products: Reduced forms of the thienopyrimidine core.
Scientific Research Applications
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Another thienopyrimidine derivative with similar structural features.
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its biological activities and used in similar applications.
Uniqueness
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its core structure. This makes it a versatile scaffold for further chemical modifications and enhances its potential for diverse biological activities .
Properties
IUPAC Name |
methyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-4-5-7(10)11-3-12-8(5)15-6(4)9(13)14-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNUJTDTFOTOJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374932 | |
Record name | Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832113-96-9 | |
Record name | Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 832113-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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